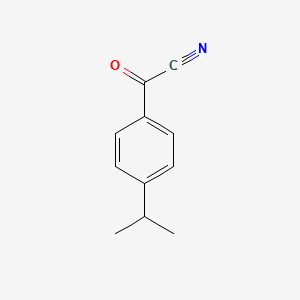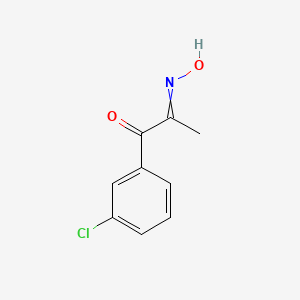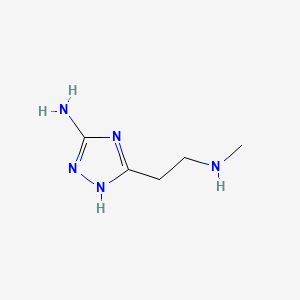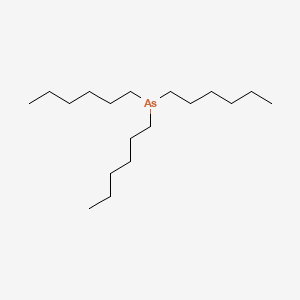![molecular formula C14H24O4Si2 B13951066 Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate CAS No. 55517-47-0](/img/structure/B13951066.png)
Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate is a chemical compound with the molecular formula C14H24O4Si2 and a molecular weight of 312.5090 . This compound is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume .
Preparation Methods
The synthesis of Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate typically involves the reaction of 5-methoxysalicylic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide. Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and specific catalysts to facilitate the reactions.
Scientific Research Applications
Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate has various scientific research applications:
Mechanism of Action
The mechanism of action of Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups provide steric protection and increase the compound’s volatility, making it more amenable to analysis by gas chromatography or mass spectrometry . The molecular targets and pathways involved depend on the specific application and the type of reaction the compound undergoes .
Comparison with Similar Compounds
Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate can be compared with other similar compounds such as:
- Trimethylsilyl 2,4,6-tris[(trimethylsilyl)oxy]benzoate
- Benzoic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Trimethylsilyl 3-methoxy-2-(2-oxo-2-[(trimethylsilyl)oxy]ethoxy)benzoate These compounds share similar structural features but differ in the position and number of trimethylsilyl groups, which can affect their chemical properties and applications . This compound is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and applications .
Properties
CAS No. |
55517-47-0 |
|---|---|
Molecular Formula |
C14H24O4Si2 |
Molecular Weight |
312.51 g/mol |
IUPAC Name |
trimethylsilyl 5-methoxy-2-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C14H24O4Si2/c1-16-11-8-9-13(17-19(2,3)4)12(10-11)14(15)18-20(5,6)7/h8-10H,1-7H3 |
InChI Key |
GUHTUWJDGSTVMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13950984.png)
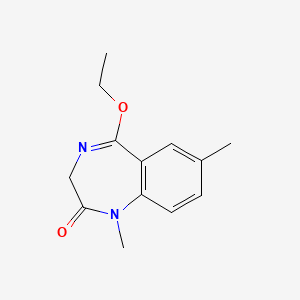


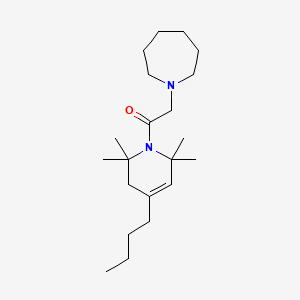

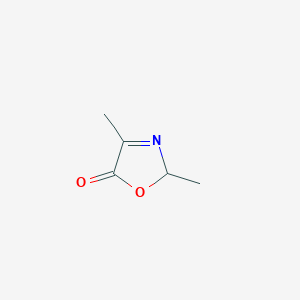
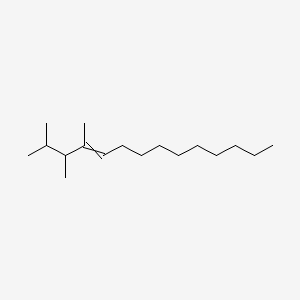
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)
